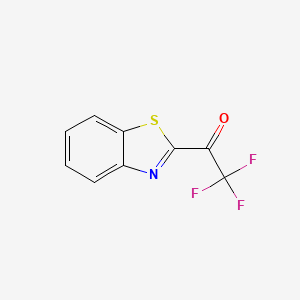

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NOS/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZFAHJNXPMCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the condensation of 2-aminobenzenethiol with trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Advanced techniques such as microwave irradiation and one-pot multicomponent reactions have also been explored to streamline the synthesis process .

Chemical Reactions Analysis

Reduction Reactions

The trifluoroethanone moiety undergoes selective reduction to yield secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the ketone to (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol with high enantiomeric excess when coupled with enzymatic kinetic resolution using Burkholderia cepacia lipase .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| NaBH₄ | Methanol | RT | 98% | Racemic alcohol |

| Burkholderia lipase | TBME | 50°C | 61% | (S)-Alcohol (ee >99%) |

Mechanism :

-

NaBH₄ reduces the ketone to a racemic alcohol.

-

Lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted .

Nucleophilic Additions

The electron-deficient carbonyl group reacts with nucleophiles such as amines and hydroxylamine.

2.1. Formation of Imines

Reaction with aniline derivatives in ethanol under acidic conditions yields Schiff bases.

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methylaniline | HCl, EtOH, Δ | N-(4-Methylphenyl)imine derivative | 75% |

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the amine forms a tetrahedral intermediate, which dehydrates to the imine.

2.2. Oxime Formation

Hydroxylamine hydrochloride in pyridine generates the corresponding oxime.

Reaction :

Yield : 82%

Condensation Reactions

The ketone participates in Knoevenagel condensations with active methylene compounds (e.g., Meldrum’s acid, barbituric acid) to form heterocyclic fused systems .

Example Reaction :

| Component | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Meldrum’s acid + Arylglyoxal | Acetic acid | Reflux | Pyrimido[2,1-b]benzothiazole derivative | 58% |

Mechanism :

-

Knoevenagel condensation forms an α,β-unsaturated ketone.

-

Intramolecular cyclization with the benzothiazole amine group yields fused heterocycles .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at specific positions, though the trifluoromethyl group deactivates the ring.

Nitration :

| Conditions | Regioselectivity | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | C-5 position | 45% |

Sulfonation :

| Reagent | Product | Yield |

|---|---|---|

| SO₃ in H₂SO₄ | C-5 Sulfonic acid | 38% |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides to form triazole-linked derivatives, leveraging the ketone’s electrophilicity.

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃, CuI | DMF, 80°C | 1,2,3-Triazole derivative | 67% |

Halogenation

The trifluoromethyl ketone reacts with halogenating agents (e.g., PCl₅) to form α-halogenated derivatives.

Reaction with PCl₅ :

Yield : 71%

Stability and Degradation

The compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous acidic media to form benzoic acid derivatives.

Hydrolysis :

| Conditions | Half-Life | Major Product |

|---|---|---|

| 1M HCl, 25°C | 48 hrs | 2-(Trifluoroacetyl)benzothiazole acid |

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group increases the carbonyl’s electrophilicity, accelerating nucleophilic additions but deactivating the benzothiazole ring toward electrophiles .

-

Steric Considerations : The benzothiazole’s bulk directs regioselectivity in cycloadditions and condensations .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its biological activities:

- Antimicrobial Activity: Research indicates that benzothiazole derivatives possess antimicrobial properties against various pathogens. A study demonstrated that 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: The compound has been studied for its anticancer effects. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms involving cell cycle arrest and intrinsic pathway activation .

Biological Applications

The biological implications of this compound extend beyond antimicrobial and anticancer properties:

- Enzyme Inhibition: It has been investigated for its ability to inhibit various enzymes which could be beneficial in treating diseases like tuberculosis .

- Fluorescent Markers: Its strong fluorescence properties make it suitable for use in imaging reagents and fluorescent markers in biological studies .

Material Science

In material science, the compound is utilized in the development of new materials with enhanced properties:

- Polymer Additives: The incorporation of benzothiazole derivatives into polymers can improve their thermal stability and mechanical properties .

Case Study 1: Anticancer Mechanism

A study focused on the anticancer efficacy of benzothiazole derivatives showed that treatment with 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one resulted in a significant increase in sub-G1 phase cells indicative of apoptosis when tested on cancer cell lines such as A549 (lung cancer) with an IC50 value of approximately 25 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Case Study 2: Antimicrobial Efficacy

A comparative analysis revealed that the compound exhibited strong inhibitory effects against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to active sites. This binding can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS 56071-71-7)

- Structure : Replaces the CF₃ group with a phenyl ring.

- Applications: Serves as a precursor for Michael and Knoevenagel reactions, enabling the synthesis of chalcones, vinyl sulfones, and polyfunctionalized pyrans .

- Key Difference : The absence of CF₃ reduces its electron-withdrawing capacity, limiting its utility in fluoropharmaceuticals compared to the trifluoroethyl derivative .

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Structure : Contains a sulfanyl (-S-) bridge between benzothiazole and the ketone.

- Reactivity : The sulfanyl group enhances nucleophilicity, making it a superior intermediate for β-keto-sulfone synthesis .

- Comparison : The trifluoroethyl analog lacks this sulfur linkage, reducing its versatility in thiol-mediated reactions .

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 244229-34-3)

- Structure : Replaces benzothiazole with a bromophenyl group.

- Properties : Boiling point = 230°C (predicted), density = 1.645 g/mL, refractive index = 1.495 .

- Applications : Used in cross-coupling reactions for aryl trifluoromethyl ketone synthesis. The bromine atom facilitates Suzuki-Miyaura couplings, unlike the benzothiazole derivative .

Physicochemical and Spectroscopic Properties

Biological Activity

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 929973-34-2) is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The chemical structure and properties of 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₄F₃NOS |

| Molecular Weight | 231.19 g/mol |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one include:

- Antimicrobial Activity : Benzothiazole compounds have shown significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms through which 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one exerts its biological effects are not entirely elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells to modulate biological responses.

Case Studies and Research Findings

Recent research has highlighted the biological activity of benzothiazole derivatives. For instance:

- Antimicrobial Studies : A study published in PubMed indicated that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one could be effective in developing new antimicrobial agents.

- Anticancer Activity : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways. A specific study found that derivatives similar to 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone showed promise in inhibiting cancer cell proliferation .

- Enzyme Inhibition : Another investigation into benzothiazole compounds revealed their potential as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways . This points to the therapeutic potential of 1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one?

Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a trifluoroacetyl group. Key approaches include:

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CF₃CO₂O, 0–5°C, 12h | 60–70 | Overacylation byproducts |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 8h | 45–55 | Competing hydrolysis |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoroacetyl group (δ ≈ -70 to -75 ppm). ¹H NMR identifies benzothiazole protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms the planar benzothiazole-trifluoroacetyl linkage (bond angles: 120–125°) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 260.03 .

Q. How is the purity of this compound assessed in research settings?

Methodological Answer:

- HPLC : Reverse-phase C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm; purity >98% required for biological assays .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and F content (e.g., C: 46.2%, F: 21.9%) .

Advanced Research Questions

Q. How do reaction conditions affect the yield in the synthesis of this compound?

Methodological Answer:

- Temperature : Lower temperatures (0–5°C) minimize side reactions in Friedel-Crafts acylation but prolong reaction time .

- Catalyst Loading : Excess AlCl₃ (>1.5 eq.) increases overacylation byproducts, reducing yield .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may hydrolyze the trifluoroacetyl group .

Data Contradiction Analysis :

Conflicting reports on optimal AlCl₃ stoichiometry (1.2–2.0 eq.) suggest systematic optimization is required based on substrate reactivity .

Q. What computational methods are used to predict the reactivity of the trifluoroacetyl group?

Methodological Answer:

Q. Are there conflicting reports on the compound’s stability, and how can they be resolved?

Methodological Answer:

- Stability in Storage : Some studies report degradation at room temperature (20% loss in 6 months), while others note stability at -20°C. Contradictions arise from impurities (e.g., residual moisture) .

- Resolution : Use Karl Fischer titration to quantify moisture (<0.1%) and conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Q. What are the challenges in scaling up the synthesis for research purposes?

Methodological Answer:

Q. How does the electronic effect of the benzothiazole ring influence reactivity?

Methodological Answer:

- Electron-Deficient Ring : The benzothiazole’s electron-withdrawing nature directs electrophilic attacks to the 2-position, as shown by Hammett substituent constants (σₚ = +0.64) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 2-position requires Pd(OAc)₂ and SPhos ligand (yield: 50–60%) due to steric hindrance .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.